(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid
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Overview
Description
(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory effects.
Uniqueness
(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2+ |
InChI Key |
SPOFPHPGESYASY-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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